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Long-Term Safety of Novel Integrase Inhibitors:
A Comparative Guide
The advent of integrase strand transfer inhibitors (INSTIs) has revolutionized the management

of HIV-1 infection, offering potent viral suppression and a favorable tolerability profile. As their

use becomes more widespread and long-term data accumulates, a comprehensive

understanding of their safety profile is crucial for clinicians and researchers. This guide

provides a comparative analysis of the long-term safety of novel integrase inhibitors, focusing

on key adverse events and supported by data from pivotal clinical trials.

Comparative Safety Profile of Novel Integrase
Inhibitors
The long-term safety of novel INSTIs, including bictegravir, cabotegravir, and dolutegravir, has

been extensively studied in numerous clinical trials. While generally well-tolerated, certain

adverse events have been associated with this class of antiretrovirals. The following tables

summarize the quantitative data on key safety concerns: neuropsychiatric events, weight gain,

and cardiometabolic effects.

Neuropsychiatric Adverse Events
Neuropsychiatric adverse events (NPAEs), such as insomnia, anxiety, and depression, have

been reported with INSTI use. The incidence and discontinuation rates due to NPAEs vary

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12392868?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


among different agents.

Integrase Inhibitor
Discontinuation
Rate due to NPAEs

Study Population Study

Dolutegravir 2.7%
Treatment-

experienced patients

Large French cohort

study[1][2]

Elvitegravir 1.3%
Treatment-

experienced patients

Large French cohort

study[1][2]

Raltegravir 1.7%
Treatment-

experienced patients

Large French cohort

study[1][2]

Weight Gain and Cardiometabolic Effects
Weight gain has emerged as a significant concern with some novel INSTIs. This can be

associated with an increased risk of developing metabolic syndrome, diabetes, and

hypertension. The REPRIEVE study provided valuable insights into the cardiometabolic

complications associated with switching to an INSTI-based regimen.

Outcome
Hazard Ratio (95%
CI)

Study Population Study

Obesity 1.32 (1.07 - 1.47)

Patients switching to

an INSTI-containing

regimen

REPRIEVE[3]

Diabetes 1.38 (1.10 - 1.69)

Patients switching to

an INSTI-containing

regimen

REPRIEVE[3]

Hypertension 1.38 (1.13 - 1.61)

Patients switching to

an INSTI-containing

regimen

REPRIEVE[3]

Metabolic Syndrome 1.15 (1.00 - 1.31)

Patients switching to

an INSTI-containing

regimen

REPRIEVE[3]
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Experimental Protocols of Key Clinical Trials
The data presented in this guide are derived from well-designed and rigorously conducted

clinical trials. Understanding the methodologies of these studies is essential for interpreting the

results accurately.

SINGLE Study
The SINGLE study was a phase 3, randomized, double-blind, non-inferiority trial that compared

the efficacy and safety of a dolutegravir-based regimen to an efavirenz-based regimen in

treatment-naive HIV-1-infected adults.[4]

Participants: Antiretroviral-naive adults with HIV-1 RNA ≥1000 copies/mL.

Intervention:

Arm 1: Dolutegravir (50 mg) + abacavir/lamivudine (600 mg/300 mg) once daily.

Arm 2: Efavirenz/emtricitabine/tenofovir disoproxil fumarate (600 mg/200 mg/300 mg)

once daily.

Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at week 48.

Key Safety Assessments: Incidence of adverse events, laboratory abnormalities, and

discontinuations due to adverse events.

Study 102
Study 102 was a phase 3, randomized, double-blind trial comparing the safety and efficacy of

an elvitegravir-based single-tablet regimen to a standard-of-care efavirenz-based regimen in

treatment-naive HIV-1-infected adults.[5]

Participants: Treatment-naive HIV-1-infected adults with HIV-1 RNA ≥5000 copies/mL.

Intervention:

Arm 1: Elvitegravir (150 mg)/cobicistat (150 mg)/emtricitabine (200 mg)/tenofovir disoproxil

fumarate (300 mg) single-tablet regimen once daily.
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Arm 2: Efavirenz (600 mg)/emtricitabine (200 mg)/tenofovir disoproxil fumarate (300 mg)

single-tablet regimen once daily.

Primary Endpoint: Proportion of participants with HIV-1 RNA <50 copies/mL at week 48.

Key Safety Assessments: Adverse events, laboratory parameters, and body composition

changes.

GS-US-380-1844 Study
This was a phase 3, randomized, double-blind study that evaluated the safety and efficacy of

switching virologically suppressed adults from a dolutegravir-based regimen to a bictegravir-

based single-tablet regimen.[3][6]

Participants: Virologically suppressed (HIV-1 RNA <50 copies/mL) adults on a stable

regimen of dolutegravir + abacavir/lamivudine.

Intervention:

Arm 1: Switch to bictegravir (50 mg)/emtricitabine (200 mg)/tenofovir alafenamide (25 mg)

single-tablet regimen once daily.

Arm 2: Continue dolutegravir + abacavir/lamivudine.

Primary Endpoint: Proportion of participants with HIV-1 RNA ≥50 copies/mL at week 48.

Key Safety Assessments: Incidence and severity of adverse events, changes in renal and

bone biomarkers.

GS-US-380-1878 Study
This phase 3, randomized, open-label study assessed the safety and efficacy of switching

virologically suppressed adults from a boosted protease inhibitor-based regimen to a

bictegravir-based single-tablet regimen.[7][8]

Participants: Virologically suppressed adults on a stable regimen of a boosted protease

inhibitor (atazanavir or darunavir) plus two nucleoside reverse transcriptase inhibitors.
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Intervention:

Arm 1: Switch to bictegravir (50 mg)/emtricitabine (200 mg)/tenofovir alafenamide (25 mg)

single-tablet regimen once daily.

Arm 2: Continue the boosted protease inhibitor-based regimen.

Primary Endpoint: Proportion of participants with HIV-1 RNA ≥50 copies/mL at week 48.

Key Safety Assessments: Adverse events, changes in lipid profiles, and patient-reported

outcomes.

Signaling Pathways and Mechanisms
Understanding the mechanisms by which integrase inhibitors exert their effects, both on- and

off-target, is crucial for predicting and managing potential long-term adverse events.

Mechanism of Action of Integrase Inhibitors
Integrase inhibitors block the strand transfer step of HIV-1 DNA integration into the host cell

genome, a critical step in the viral replication cycle. This targeted action is a key reason for

their high efficacy and generally favorable safety profile, as they do not have a human

analogue.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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